tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate
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Description
The compound tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that is of interest due to its potential pharmacological properties and as an intermediate in organic synthesis. The presence of the trifluoromethyl group and the tert-butyl ester suggests that it may have unique physical and chemical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, an efficient method for synthesizing highly functionalized 2-pyrrolidinones, which are structurally similar to the compound of interest, has been reported . Additionally, an enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been developed, achieving high yields and enantiomeric excess . These methods could potentially be adapted for the synthesis of tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with the potential for multiple stereocenters. X-ray diffraction studies have been used to confirm the structure of related compounds, such as tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, which crystallizes in the triclinic space group . This technique could be employed to determine the precise three-dimensional structure of the compound .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to react with maleic anhydride to form a Diels-Alder endo-adduct, and further chemical transformations of this adduct have been explored . Similarly, the compound of interest may participate in a range of reactions, including cycloadditions, due to the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their substituents. For example, the introduction of a tert-butyl group can increase steric bulk, while a trifluoromethyl group can affect the compound's electronegativity and lipophilicity . These properties are important for the compound's reactivity and potential biological activity. The compound's solubility, boiling point, and stability may also be key factors in its application and handling.
Scientific Research Applications
Enantioselective Synthesis
This compound is crucial in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. The process achieves high yields and enantiomeric excess, exemplifying its efficiency in synthesizing chiral pyrrolidine derivatives. This method highlights its application in the development of asymmetric catalysis and synthesis of bioactive molecules (Chung et al., 2005).
Crystal Structure Analysis
The compound serves as a foundation for studying the crystal structure of pyrrolidin-2-ones, providing insights into the stereochemistry and molecular interactions within such compounds. Understanding these structural aspects is fundamental in the design and synthesis of new chemical entities with potential therapeutic applications (Weber et al., 1995).
Palladium-catalyzed Coupling Reactions
It is used in palladium-catalyzed coupling reactions, illustrating its role in the formation of complex organic frameworks. This application is significant in pharmaceutical chemistry, where the synthesis of complex molecules is often required (Wustrow & Wise, 1991).
Antioxidant Properties
Research into the redox properties of pyrrolidine derivatives containing this compound has suggested potential applications as antioxidant agents. These findings could influence the development of new antioxidant therapies and protective agents (Osipova et al., 2011).
Influenza Neuraminidase Inhibitors
This compound is foundational in the design and synthesis of influenza neuraminidase inhibitors, showcasing its importance in medicinal chemistry. The development of these inhibitors is critical for creating antiviral drugs, especially for influenza strains resistant to existing therapies (Wang et al., 2001).
properties
IUPAC Name |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-8-11(10-22)13(9-21)12-6-4-5-7-14(12)17(18,19)20/h4-7,11,13,22H,8-10H2,1-3H3/t11-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLMJWZDOOUCRJ-WCQYABFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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